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Introduction
ATX-0114, also known as Arcturus lipid 2 or Lipid 2,2(8,8) 4C CH3, is a novel, synthetic

ionizable cationic lipid that has emerged as a critical component in the formulation of lipid

nanoparticles (LNPs) for the delivery of RNA-based therapeutics. Its unique structural features

enable the efficient encapsulation and intracellular delivery of payloads such as small

interfering RNA (siRNA) and messenger RNA (mRNA). This technical guide provides a

comprehensive overview of the discovery, development, and preclinical evaluation of ATX-
0114, with a focus on its chemical properties, synthesis, and role in mediating potent gene

silencing in vivo.

Physicochemical Properties
A summary of the key physicochemical properties of ATX-0114 is presented in Table 1. The

ionizable nature of ATX-0114, characterized by its pKa of 6.69, is central to its function. At

acidic pH, such as within an endosome, the lipid becomes protonated, facilitating interaction

with and disruption of the endosomal membrane, leading to the release of the RNA payload

into the cytoplasm.
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Property Value Reference

Chemical Name Lipid 2,2(8,8) 4C CH3 [1][2]

Alternate Name Arcturus lipid 2 (ATX-0114) [1]

CAS Number 2230647-30-8 [1]

Molecular Formula C₃₇H₇₀N₂O₅S [3]

Molecular Weight 655.03 g/mol [3]

pKa 6.69 [1][2]

Discovery and Development History
ATX-0114 was developed by Arcturus Therapeutics as part of a broader effort to create novel

ionizable lipids for potent and safe delivery of nucleic acid-based medicines. The discovery of

ATX-0114 is detailed in a series of patents, with U.S. Patent 9,670,152B2, "Ionizable cationic

lipid for RNA delivery," being a key document outlining the synthesis and screening of a library

of novel lipids.[4]

The development strategy involved the rational design and synthesis of a diverse range of

ionizable lipids with variations in their head, linker, and tail domains. These lipids were then

formulated into LNPs and screened for their ability to deliver siRNA and mediate gene silencing

in vivo. The primary preclinical model used for this screening was the measurement of Factor

VII protein knockdown in mice, a well-established assay for evaluating the efficacy of liver-

targeted siRNA delivery systems.[5] Through this screening process, ATX-0114 was identified

as a lead candidate demonstrating high potency.

Preclinical Efficacy: In Vivo Factor VII Knockdown
The in vivo efficacy of ATX-0114 was primarily assessed by its ability to deliver siRNA targeting

Factor VII, a blood coagulation factor produced in the liver. In these studies, LNPs containing

ATX-0114 and encapsulating Factor VII siRNA were administered to mice. The results

demonstrated that these LNPs could achieve a significant, dose-dependent reduction in

plasma Factor VII levels. Notably, formulations containing ATX-0114 have been reported to

decrease plasma Factor VII protein levels by up to 90% in mice.[1][2]
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While a detailed side-by-side comparison with a large number of other lipids from the original

screening studies is not publicly available in a tabular format, the 90% knockdown efficiency

highlights the potency of ATX-0114-containing LNPs. This level of gene silencing established

ATX-0114 as a promising lipid for the development of RNA therapeutics.

Experimental Protocols
Synthesis of ATX-0114
While a detailed, step-by-step synthesis protocol for ATX-0114 is proprietary and not fully

disclosed in the public domain, the foundational patent (US9670152B2) provides a general

synthetic scheme for this class of ionizable lipids.[4] The synthesis generally involves a multi-

step process. The following is a representative, generalized workflow based on the patent's

disclosure for analogous compounds.
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Generalized Synthesis Workflow

Starting Materials
(e.g., amines, alkyl halides)

Coupling Reaction 1
(e.g., amidation, etherification)

Intermediate 1

Coupling Reaction 2

Intermediate 2

Final Modification
(e.g., introduction of ionizable head group)

Purification
(e.g., column chromatography)

ATX-0114

Click to download full resolution via product page

A generalized synthetic workflow for ionizable lipids of the ATX-0114 class.
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Lipid Nanoparticle (LNP) Formulation
The formulation of LNPs containing ATX-0114 for siRNA delivery is a critical step for ensuring

efficacy. A typical protocol involves the rapid mixing of a lipid mixture in an organic solvent (e.g.,

ethanol) with an aqueous solution of siRNA at a specific pH. This process leads to the self-

assembly of the lipids and the encapsulation of the siRNA.

LNP Formulation Workflow

Lipid Mixture in Ethanol
(ATX-0114, Helper Lipids, PEG-Lipid, Cholesterol)

Rapid Mixing
(e.g., microfluidic device)

siRNA in Aqueous Buffer
(e.g., citrate buffer, pH 4.0)

Dialysis / Buffer Exchange
(to neutral pH, e.g., PBS)

Characterization
(Size, PDI, Encapsulation Efficiency)

siRNA-LNP Formulation

Click to download full resolution via product page

A typical workflow for the formulation of siRNA-loaded lipid nanoparticles.

LNP Composition: A common molar ratio for the lipid components in the formulation is:

Ionizable Lipid (ATX-0114): 40-50%
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Helper Lipid (e.g., DSPC): 10%

Cholesterol: 40-50%

PEG-Lipid (e.g., DMG-PEG2000): 1-2%

In Vivo Factor VII Knockdown Assay
The preclinical efficacy of ATX-0114-formulated LNPs was evaluated using a mouse model of

Factor VII knockdown. The following is a representative protocol for such an experiment.

Animal Model: C57BL/6 mice are typically used.

LNP Administration: The siRNA-LNP formulation is diluted in sterile phosphate-buffered

saline (PBS) and administered to the mice via a single intravenous (tail vein) injection. Doses

are typically calculated based on the amount of siRNA per kilogram of body weight.

Sample Collection: At a predetermined time point post-injection (e.g., 48 hours), blood

samples are collected from the mice.

Plasma Preparation: The blood is processed to isolate plasma.

Factor VII Measurement: The concentration of Factor VII in the plasma is quantified using a

commercially available chromogenic assay.

Data Analysis: The Factor VII levels in the treated groups are compared to those in a control

group (e.g., mice treated with PBS or LNPs containing a non-targeting control siRNA). The

percentage of Factor VII knockdown is then calculated.

Mechanism of Action: LNP-Mediated Intracellular
Delivery
The primary role of ATX-0114 is to facilitate the intracellular delivery of its RNA payload. The

mechanism of action is a multi-step process that is characteristic of ionizable lipid-based LNP

systems.
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Mechanism of LNP-Mediated siRNA Delivery

siRNA-LNP in Circulation
(Neutral Charge)

Endocytosis
Uptake

Target Cell
(e.g., Hepatocyte)

Endosome
(Acidic Environment, pH ~5.5-6.5)

Protonation of ATX-0114
(Positive Charge)

Interaction with Endosomal Membrane
(Membrane Destabilization)

Endosomal Escape
(siRNA Release into Cytoplasm) RISC Loading mRNA Cleavage

(Gene Silencing)
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Signaling pathway for LNP-mediated intracellular delivery of siRNA.

Upon intravenous administration, the LNPs, which are neutral at physiological pH, circulate in

the bloodstream. They are taken up by target cells, primarily hepatocytes in the case of

systemic delivery, through endocytosis. Inside the endosome, the lower pH environment leads

to the protonation of the ionizable amine group of ATX-0114. This acquisition of a positive

charge is thought to promote the interaction of the LNP with the negatively charged lipids of the

endosomal membrane, leading to membrane destabilization and the release of the siRNA into

the cytoplasm. Once in the cytoplasm, the siRNA can engage with the RNA-induced silencing

complex (RISC) to mediate the cleavage of its target mRNA, resulting in gene silencing.

Conclusion
ATX-0114 is a potent ionizable cationic lipid that has played a significant role in the

advancement of RNAi therapeutics. Its discovery and development by Arcturus Therapeutics

have provided a valuable tool for the efficient in vivo delivery of siRNA, as demonstrated by the

high levels of Factor VII knockdown in preclinical models. The physicochemical properties of

ATX-0114, particularly its pKa, are key to its function in mediating endosomal escape. While

specific details of its synthesis and comprehensive comparative efficacy data remain

proprietary, the available information underscores its importance as a component of next-

generation nucleic acid delivery platforms. Further research and clinical development involving

ATX-0114 and structurally related lipids will continue to drive innovation in the field of genetic

medicine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b10855821?utm_src=pdf-body-img
https://www.benchchem.com/product/b10855821?utm_src=pdf-body
https://www.benchchem.com/product/b10855821?utm_src=pdf-body
https://www.benchchem.com/product/b10855821?utm_src=pdf-body
https://www.benchchem.com/product/b10855821?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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